molecular formula C8H10O B13450674 rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one

rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one

Cat. No.: B13450674
M. Wt: 122.16 g/mol
InChI Key: HMMDXMOYKXSSQU-BQBZGAKWSA-N
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Description

rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one is a chemical compound with a unique bicyclic structure It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene derivatives, which undergo a series of reactions including Diels-Alder cycloaddition and subsequent hydrogenation to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and hydrogenation processes .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of reaction mechanisms .

Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

(3aR,6aR)-3,3a,4,6a-tetrahydro-2H-pentalen-1-one

InChI

InChI=1S/C8H10O/c9-8-5-4-6-2-1-3-7(6)8/h1,3,6-7H,2,4-5H2/t6-,7-/m0/s1

InChI Key

HMMDXMOYKXSSQU-BQBZGAKWSA-N

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1CC=C2

Canonical SMILES

C1CC(=O)C2C1CC=C2

Origin of Product

United States

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